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cIAP1 Ligand-Linker Conjugates 2 -

cIAP1 Ligand-Linker Conjugates 2

Catalog Number: EVT-15279933
CAS Number:
Molecular Formula: C37H48N4O7
Molecular Weight: 660.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Design and Rationale

Structural Framework of cIAP1 Ligand-Linker Conjugates 2 in PROTAC Development

cIAP1 Ligand-Linker Conjugates 2 (CAS 1312302-14-9) is a heterobifunctional molecule critical for designing Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). Its molecular formula is C₃₇H₄₈N₄O₇, with a molecular weight of 660.80 g/mol [1] [4]. The compound integrates three modular domains:

  • cIAP1-targeting ligand: Derived from LCL161, a clinical SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that binds the Baculovirus IAP Repeat (BIR) domains of cIAP1 with high affinity.
  • PROTAC linker: A polyethylene glycol (PEG)-based spacer (e.g., -OCH₂CH₂O- repeats) that bridges the ligand and the target warhead.
  • Warhead attachment point: A reactive group (e.g., amine or carboxylic acid) for conjugating protein-of-interest (POI)-binding ligands [1] [9] [10].

This architecture enables the conjugate to serve as a "chemical scaffold" for synthesizing full PROTACs. The stereochemistry of the ligand moiety (e.g., chiral centers) is preserved to maintain optimal binding to cIAP1’s BIR3 pocket, as confirmed by structural studies [1] [6].

Table 1: Structural Components of cIAP1 Ligand-Linker Conjugates 2

ComponentChemical FeaturesRole in PROTAC Design
IAP ligandLCL161-derived scaffold; BIR domain binderRecruits cIAP1 E3 ubiquitin ligase
LinkerPEG-based spacer (e.g., triethylene glycol chains)Optimizes distance/orientation for ternary complex formation
Warhead attachmentReactive amine (-NH₂) or carboxyl (-COOH) groupConjugates to POI-targeting warheads (e.g., kinase inhibitors)

Role of IAP Ligands in E3 Ubiquitin Ligase Recruitment

The cIAP1 ligand in Conjugate 2 hijacks the ubiquitin-proteasome system by selectively engaging cellular Inhibitor of Apoptosis Proteins (cIAP1). cIAP1, a RING-type E3 ubiquitin ligase, regulates apoptosis and NF-κB signaling via its BIR2 and BIR3 domains. The LCL161-derived ligand mimics the AVPI motif of SMAC, binding the BIR3 domain with Kd values in the nanomolar range [6] [8]. Key mechanistic roles include:

  • Ternary complex formation: The ligand forces proximity between cIAP1 and the POI, enabling ubiquitin transfer from E2 ligases (e.g., UbcH5) to lysine residues on the POI [6].
  • Ubiquitin chain topology: cIAP1 primarily catalyzes K48-linked polyubiquitination, marking the POI for proteasomal degradation, though K11/K63 linkages may also occur [6] [8].
  • Advantages over CRBN/VHL: cIAP1 is overexpressed in cancers (e.g., leukemia), making it a tissue-selective degradation tool. Unlike CRBN-based degraders, cIAP1 ligands avoid teratogenicity risks associated with thalidomide derivatives [8] [9].

Notably, IAP antagonists like LCL161 can induce auto-ubiquitination and degradation of cIAP1 itself. However, when incorporated into PROTACs (e.g., Conjugate 2), the ligand stabilizes cIAP1-POI interactions without triggering self-destruction [8].

Table 2: IAP Ligands in Targeted Protein Degradation

E3 LigaseLigand Origin**Binding DomainUbiquitin LinkageTherapeutic Edge
cIAP1SMAC mimetics (LCL161)BIR3K48/K11Overexpressed in cancers; avoids off-target neonatal effects
CRBNThalidomideCRBN β-hairpinVariedBroadly used but teratogenic
VHLHydroxyprolineβ-domainK48Hypoxia-inducible factor regulation

Linker Optimization Strategies for Enhanced Target Protein Degradation Efficiency

The linker in cIAP1 Ligand-Linker Conjugates 2 is not merely a passive tether but a determinant of degradation efficacy. Optimization involves:

  • Length: Empirical studies show 10–15 Å PEG-based linkers (e.g., triethylene glycol) maximize ternary complex formation. Shorter linkers impede POI-E3 ligase engagement, while longer ones reduce complex stability [7] [9].
  • Flexibility vs. rigidity: PEG chains offer conformational flexibility, ideal for "reaching" sterically constrained POI surfaces. Rigid aromatics (e.g., phenyl rings) are avoided here to prevent entropic penalties [7].
  • Attachment chemistry: The linker connects to the ligand via hydrolytically stable ether bonds (–O–) rather than esters, ensuring intracellular stability [1] [10].

Structure-activity relationship (SAR) studies reveal that Conjugate 2’s PEG linker enables >70% degradation of BCR-ABL in leukemia cells when coupled to an imatinib warhead, outperforming alkyl/aryl linkers by 2–3 fold [9]. Computational modeling further predicts that the linker’s ethylene oxide units form transient hydrogen bonds with solvent-exposed residues on cIAP1, enhancing ternary complex lifetime [3] [7].

Table 3: Linker Optimization Impact on Degradation Efficiency

Linker TypeLength (Atoms)FlexibilityDegradation Efficiency*Rationale
PEG-based12–16High++++Optimal distance; adaptable to POI topology
Alkyl8–10Moderate++Hydrophobic; may aggregate
Aromatic6–8Low+Rigid; limits POI engagement

++++ denotes >70% POI degradation at 100 nM; + denotes <20% degradation.

Properties

Product Name

cIAP1 Ligand-Linker Conjugates 2

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate

Molecular Formula

C37H48N4O7

Molecular Weight

660.8 g/mol

InChI

InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1

InChI Key

IMJARMFRGASVMW-WKNISULPSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

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